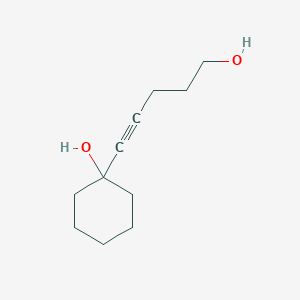
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a hydroxypentynyl group. This compound is notable for its unique structure, which includes both a hydroxyl group and a triple bond, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable alkyne. One common method is the addition of a pentynyl Grignard reagent to cyclohexanone, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ether or THF (tetrahydrofuran)
Temperature: Room temperature to reflux
Catalysts: Magnesium for Grignard reagent preparation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4
Reduction: Pd/C with hydrogen gas, Lindlar’s catalyst for partial reduction
Substitution: TsCl, followed by nucleophiles like NaN3 or KCN
Major Products:
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives with varying degrees of saturation
Substitution: Various substituted cyclohexanols
Scientific Research Applications
1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexanol: Lacks the pentynyl group and triple bond, making it less reactive in certain chemical reactions.
1-(5-Hydroxyhexyl)cyclohexan-1-ol: Similar structure but with a hexyl group instead of a pentynyl group, affecting its reactivity and applications.
Uniqueness: 1-(5-Hydroxypent-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
58447-66-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(5-hydroxypent-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H18O2/c12-10-6-2-5-9-11(13)7-3-1-4-8-11/h12-13H,1-4,6-8,10H2 |
InChI Key |
UIGQOLFDSNRPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


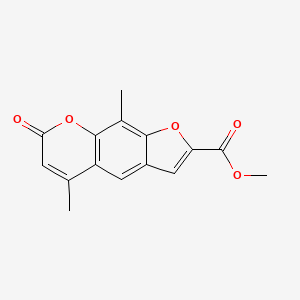
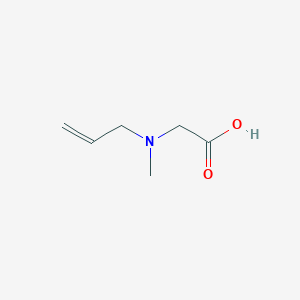
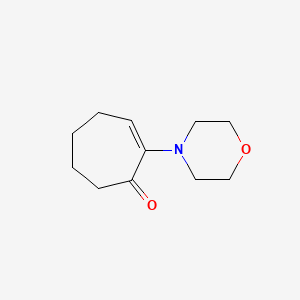
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
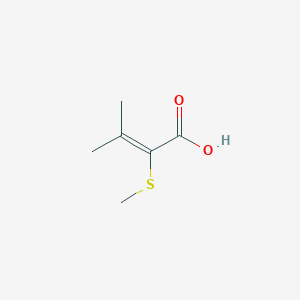
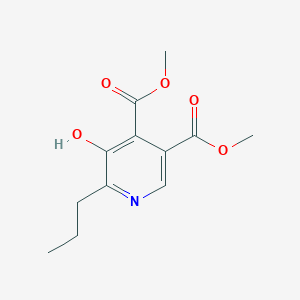
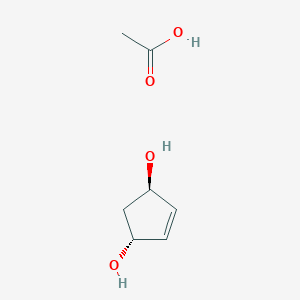
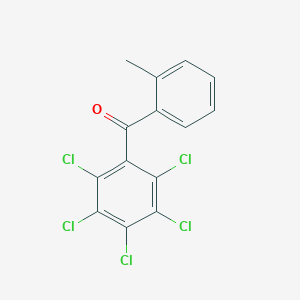
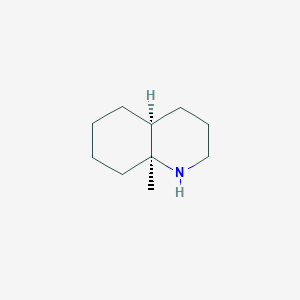
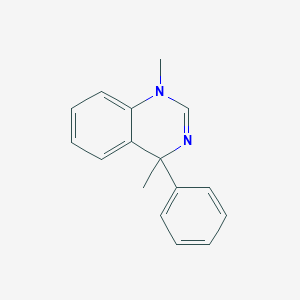
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
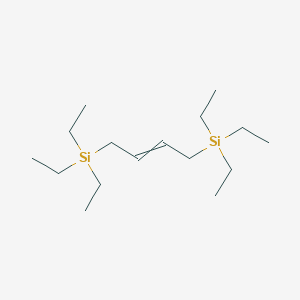
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
